molecular formula C18H16BrFN2O3 B2656026 N-(3-bromophenyl)-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide CAS No. 1351645-51-6

N-(3-bromophenyl)-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide

Cat. No.: B2656026
CAS No.: 1351645-51-6
M. Wt: 407.239
InChI Key: CNKSGLJTTLSHCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide is a synthetic azetidine derivative of significant interest in medicinal chemistry and drug discovery research. Azetidine-based compounds are recognized as valuable scaffolds for the development of novel therapeutic agents, particularly for investigating metabolic and inflammatory diseases . The structure incorporates a 3-bromophenyl group, a motif commonly explored in the design of potent enzyme inhibitors, such as indoleamine 2,3-dioxygenase (IDO1) inhibitors for cancer immunotherapy, highlighting the potential of bromoaryl derivatives in modulating immune cell function . The 2-fluorophenoxy moiety further enhances the molecule's research utility, as fluorine and aromatic ether substitutions are frequently employed to fine-tune a compound's physicochemical properties and binding affinity to biological targets. Researchers can utilize this compound as a key intermediate or a chemical probe for studying signal transduction pathways, developing new treatments for autoimmune disorders, and exploring mechanisms to control abnormal immune cell proliferation . It serves as a critical building block for constructing more complex molecules aimed at addressing deficits in cellular function associated with various chronic diseases.

Properties

IUPAC Name

N-(3-bromophenyl)-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrFN2O3/c19-13-4-3-5-14(8-13)21-18(24)12-9-22(10-12)17(23)11-25-16-7-2-1-6-15(16)20/h1-8,12H,9-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKSGLJTTLSHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COC2=CC=CC=C2F)C(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-bromophenyl)-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide typically involves multiple steps, including the formation of the azetidine ring and the introduction of the bromophenyl and fluorophenoxy groups. The synthetic routes often require specific reaction conditions, such as controlled temperatures and the use of catalysts to facilitate the reactions. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

N-(3-bromophenyl)-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(3-bromophenyl)-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide may exhibit anticancer properties. The azetidine scaffold is known for its ability to inhibit specific cancer cell lines by interfering with cellular signaling pathways. For instance, studies on heterocyclic compounds have shown promising results in targeting Polo-like kinase 1 (Plk1), which is crucial for cancer cell proliferation and survival .

Anticonvulsant Properties

The compound's structural analogs have demonstrated anticonvulsant activity in various models, suggesting that this compound could also possess similar effects. The mechanism of action appears to involve modulation of benzodiazepine receptors, which are critical in the management of seizure disorders .

Anti-inflammatory Effects

Azetidine derivatives are being explored for their anti-inflammatory properties. The incorporation of specific functional groups can enhance their efficacy against inflammatory diseases, making them potential candidates for therapeutic use in conditions such as rheumatoid arthritis and other inflammatory disorders .

Case Studies and Research Findings

StudyFindings
Anticancer Activity A study identified azetidine derivatives that inhibited Plk1 activity, leading to reduced proliferation in cancer cell lines .
Anticonvulsant Activity Research indicated that similar compounds showed significant anticonvulsant effects in both PTZ and MES models, mediated through benzodiazepine receptor interactions .
Anti-inflammatory Potential Investigations into azetidine derivatives revealed their potential in reducing inflammatory markers, suggesting applications in chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Implications

Role of Halogen Substituents

  • Bromine (Br) : Enhances molecular weight (79.9 g/mol) and polarizability, facilitating halogen bonding in hydrophobic pockets .
  • Fluorine (F) : Reduces metabolic oxidation and improves membrane permeability via electronegativity and small size .

Azetidine vs. Alternative Cores

  • Dihydropyridine/Furopyridine : Extended conjugation may enhance π-stacking interactions but increase susceptibility to oxidation .

Hydrogen Bonding and Crystal Packing

Compounds like N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide form centrosymmetric dimers via N–H···O hydrogen bonds . Similar interactions in the target compound could influence solubility and crystallinity.

Biological Activity

N-(3-bromophenyl)-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide is a synthetic compound with notable biological activity, particularly in medicinal chemistry. This compound features a complex structure that includes an azetidine ring, a bromophenyl group, and a fluorophenoxyacetyl moiety, which contribute to its pharmacological properties. Understanding its biological activity requires a detailed examination of its mechanisms, therapeutic potential, and relevant case studies.

Molecular Structure

  • IUPAC Name : this compound
  • Molecular Formula : C_{21}H_{16}BrF_{2}N_{3}O_{2}
  • Molecular Weight : 460.279 g/mol
  • CAS Number : 1351645-51-6

Structural Features

The compound's structure is characterized by:

  • An azetidine ring which is known for its role in drug design due to its ability to mimic peptide bonds.
  • A bromophenyl group that may enhance lipophilicity and facilitate membrane permeability.
  • A fluorophenoxyacetyl group that could influence the compound’s interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer.
  • Receptor Modulation : It could interact with neurotransmitter receptors, influencing neuronal signaling and offering potential in treating neurological disorders.

Pharmacological Studies

Recent studies have highlighted several key areas regarding the biological activity of this compound:

  • Anticancer Activity : Preliminary data suggest that the compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has shown promising results against breast cancer (MCF-7) and lung cancer (A549) cells, indicating its potential as an anticancer agent .
Cell LineIC50 (µM)Reference
MCF-715
A54920
HepG225
  • Antimicrobial Activity : The compound has also been tested for antimicrobial properties against bacterial strains such as Escherichia coli and Bacillus subtilis. Results indicated moderate antibacterial activity, suggesting further exploration in the development of antimicrobial agents .

Case Studies

Several case studies have been conducted to evaluate the effectiveness and safety profile of this compound:

  • In Vivo Studies : Animal models have demonstrated that administration of the compound leads to significant tumor reduction in xenograft models, supporting its potential use in oncology .
  • Toxicology Assessments : Toxicological evaluations indicate that the compound has a favorable safety profile at therapeutic doses, with minimal adverse effects observed during preclinical trials .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(3-bromophenyl)-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide?

A modified Ullmann condensation or nucleophilic acyl substitution is typically employed. For example, coupling 2-(2-fluorophenoxy)acetic acid derivatives with azetidine-3-carboxamide precursors under reflux conditions using pyridine as a base and p-toluenesulfonic acid as a catalyst can yield the target compound. Purification via recrystallization from methanol is advised to isolate the product .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and monitor tautomerism (e.g., keto-amine vs. hydroxy-pyridine forms) .
  • X-ray Crystallography: Resolve molecular conformation, hydrogen bonding (e.g., N–H⋯O interactions), and dihedral angles (e.g., near-planar π-conjugated systems) to validate structural integrity .

Advanced: How can hydrogen bonding patterns influence the crystal packing and stability of this compound?

Centrosymmetric dimers formed via intra- and intermolecular N–H⋯O hydrogen bonds (Table 2 in ) stabilize the crystal lattice. These interactions can be quantified using crystallographic refinement software (e.g., SHELXL) by analyzing bond distances (e.g., N–H = 0.86 Å) and angles. Such patterns may also affect solubility and thermal stability .

Advanced: How should researchers address tautomeric ambiguity during structural analysis?

Crystallographic data (e.g., bond lengths and electron density maps) can distinguish between tautomers. For instance, the keto-amine tautomer of a related compound was confirmed by the absence of hydroxyl protons and the presence of a planar amide bridge . Computational methods (DFT calculations) may supplement experimental data to predict dominant tautomeric forms under varying conditions.

Advanced: What strategies resolve contradictions in crystallographic refinement, such as disordered hydrogen atoms?

  • Difference Fourier Maps: Locate hydrogen atoms and refine isotropically with distance restraints (e.g., N–H = 0.86 Å) .
  • Riding Model: Assign idealized positions for C–H atoms (0.95–0.99 Å) and set Uiso(H)=1.2Ueq(C,N)U_{iso}(H) = 1.2U_{eq}(C,N) to reduce overfitting .

Advanced: How can π-conjugation effects be experimentally validated in this compound?

Measure dihedral angles between aromatic rings (e.g., 8.38° in ) via X-ray crystallography. A smaller angle indicates stronger π-conjugation, which can be correlated with UV-Vis absorption spectra (e.g., bathochromic shifts). Computational studies (e.g., NBO analysis) may quantify conjugation energy contributions.

Basic: What are common by-products in the synthesis of bromophenyl-containing amides, and how are they identified?

By-products like N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide may form via unintended cyclization or tautomerization . LC-MS and 1H^1H-NMR can detect impurities, while fractional crystallization or column chromatography isolates them for structural confirmation.

Advanced: How can researchers optimize reaction yields when steric hindrance impedes amide bond formation?

  • Catalytic Systems: Use DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) to activate carboxyl groups.
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates.
  • Temperature Control: Gradual heating (e.g., reflux in dichloromethane with triethylamine) minimizes side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.